Alcuronium
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Overview
Description
Alcuronium is an indole alkaloid of the curare family. A neuroblocker, it is often used in chloride form as an anesthesia adjuvant. It has a role as a muscle relaxant.
A non-depolarizing skeletal muscle relaxant similar to [tubocurarine]. It is used as an anesthesia adjuvant.
A non-depolarizing skeletal muscle relaxant similar to TUBOCURARINE. It is used as an anesthesia adjuvant.
Scientific Research Applications
1. Neuromuscular Blocking in Surgery Alcuronium has been studied for its role as a neuromuscular blocking agent in various surgical procedures. For instance, in day-case gynaecological surgery, it was compared with atracurium for its effectiveness in providing muscle relaxation suitable for intubation and surgery (Collins et al., 1983). Additionally, its use in maxillofacial surgery has been investigated to understand its pharmacodynamic and pharmacokinetic properties (Diefenbach et al., 1995).
2. Pharmacokinetics and Impurity Profile The pharmacokinetics of alcuronium, including its elimination and plasma concentration, have been a subject of study. For example, research into its impurity profile using capillary electrophoresis has been conducted to ensure the purity and safety of the drug (Wedig et al., 2002).
3. Interaction with Muscarinic Receptors Alcuronium's effects on muscarinic receptors have been extensively studied. It has been found to influence the binding of antagonists to muscarinic receptors, exhibiting both positive and negative allosteric interactions (Maass & Mohr, 1996). This interaction plays a critical role in its pharmacological effects.
4. Use in Specific Patient Populations Research has also been conducted on the use of alcuronium in specific patient populations, such as those undergoing renal transplantation (Kaushik et al., 1984), and in the elderly, examining its pharmacodynamics and how it differs from younger patients (Kent & Hunter, 1991).
5. Placental Transfer The transfer of alcuronium across the placenta has been a subject of study, providing insights into its safety and efficacy in maternal and fetal medicine (Thomas et al., 1969).
properties
CAS RN |
23214-96-2 |
---|---|
Product Name |
Alcuronium |
Molecular Formula |
C44H50N4O2+2 |
Molecular Weight |
666.9 g/mol |
IUPAC Name |
(2E)-2-[(1S,9Z,11S,13S,14R,17S,25Z,27S,30R,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol |
InChI |
InChI=1S/C44H50N4O2/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2/q+2/b29-13-,30-14-,33-25-,34-26-/t31-,32-,39-,40-,41-,42-,43+,44+,47-,48-/m0/s1 |
InChI Key |
MUQUYTSLDVKIOF-CHJKCJHBSA-N |
Isomeric SMILES |
C=CC[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)/[C@@H](C3)/C(=C\CO)/C1)CC2 |
SMILES |
C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16 |
Canonical SMILES |
C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16 |
Appearance |
Solid powder |
Other CAS RN |
23214-96-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
15180-03-7 (dichloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Alcuronium Alcuronium Chloride Alcuronium Dichloride Allnortoxiferine Alloferin Dialferine Diallylnortoxiferine Dichloride, Alcuronium Dichloride, N,N'-Diallylnortoxiferinium N,N'-Diallylnortoxiferinium Dichloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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